

# Comparative Cross-Reactivity Profile of LEB-03 145

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of **LEB-03-145**, a novel Deubiquitinase-Targeting Chimera (DUBTAC), against alternative therapeutic strategies. The information is intended to inform researchers on the selectivity of this molecule and aid in the design and interpretation of preclinical studies.

## **Introduction to LEB-03-145**

**LEB-03-145** is a heterobifunctional molecule designed to induce the stabilization of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. It achieves this by hijacking the deubiquitinase OTUB1. **LEB-03-145** is composed of three key components:

- A WEE1 binder: The potent and selective WEE1 inhibitor, Adavosertib (AZD1775).
- An OTUB1 recruiter: EN523, a covalent ligand that binds to a non-catalytic cysteine (C23) on OTUB1.[1]
- A linker: A C5 alkyl linker connecting the WEE1 binder and the OTUB1 recruiter.

The cross-reactivity profile of **LEB-03-145** is therefore a composite of the selectivity of its individual components, AZD1775 and EN523, as well as any potential neo-off-targets created by the complete chimera.



## **Signaling Pathway and Mechanism of Action**

The intended mechanism of action for **LEB-03-145** involves the formation of a ternary complex between WEE1, **LEB-03-145**, and OTUB1. This proximity-induced interaction is designed to lead to the deubiquitination of WEE1 by OTUB1, thereby preventing its proteasomal degradation and increasing its cellular stability.

Mechanism of LEB-03-145-mediated WEE1 stabilization.

# **Cross-Reactivity Profile of LEB-03-145 Components**

The overall selectivity of **LEB-03-145** is critically dependent on the individual cross-reactivity profiles of its constituent molecules, AZD1775 and EN523.

## **AZD1775 (Adavosertib)**

AZD1775 is a well-characterized, potent inhibitor of WEE1 kinase. However, kinome-wide screening has revealed off-target activity against other kinases, most notably Polo-like kinase 1 (PLK1).

| Target | IC50 (nM) | Reference |
|--------|-----------|-----------|
| WEE1   | 5.2 - 28  | [2][3][4] |
| PLK1   | 22 - 102  | [2][5]    |
| Yes    | 14        | [3]       |

Note: IC50 values can vary depending on the assay conditions.

Other identified off-targets with lower potency include JAK2/3, ABL1, YES1, and MAP3K4.[6] The inhibition of PLK1 is a significant consideration, as both WEE1 and PLK1 are involved in cell cycle regulation, and dual inhibition may lead to synergistic or antagonistic effects, as well as distinct toxicity profiles.

### **EN523**

EN523 is a covalent recruiter of OTUB1, targeting a non-catalytic cysteine residue (C23).[7] A key feature of EN523 is that it does not inhibit the deubiquitinase activity of OTUB1.[1][7] The



discovery of EN523 utilized chemoproteomic approaches, which inherently provide information about selectivity. While a comprehensive, quantitative proteome-wide selectivity profile for EN523 is not publicly available, the initial discovery process suggests a degree of selectivity for OTUB1. The covalent nature of its binding to a non-catalytic site is a distinguishing feature compared to active-site directed inhibitors.

It is important to note that OTUB1 itself has a preference for cleaving K48-linked polyubiquitin chains and has been shown to also cleave NEDD8 modifications.[8][9]

# **Comparison with Alternative Approaches**

The cross-reactivity profile of **LEB-03-145** can be compared to other strategies for modulating WEE1 activity, such as direct WEE1 inhibitors and WEE1-targeting PROTACs.

| Approach                        | Primary Target(s)                          | Key Off-<br>Targets/Considerations                                                                            |
|---------------------------------|--------------------------------------------|---------------------------------------------------------------------------------------------------------------|
| LEB-03-145 (DUBTAC)             | WEE1 (stabilization via OTUB1 recruitment) | AZD1775 off-targets (e.g., PLK1), potential EN523 off-targets, potential neo-off-targets.                     |
| WEE1 Inhibitors (e.g., AZD1775) | WEE1 (inhibition)                          | Kinase off-targets (e.g., PLK1).                                                                              |
| WEE1 PROTACs                    | WEE1 (degradation)                         | Off-targets of the WEE1<br>binder, off-targets of the E3<br>ligase recruiter, potential for<br>"hook effect". |

# **Experimental Protocols**

Detailed methodologies are crucial for the accurate assessment of cross-reactivity. Below are representative protocols for key experiments.

## **Kinase Inhibition Assay (for AZD1775 component)**



Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases.

### Workflow:



Click to download full resolution via product page

Workflow for a typical kinase inhibition assay.

### Protocol:

- Recombinant human kinases are incubated with a generic substrate (e.g., poly(Glu, Tyr) 4:1) and ATP (e.g., 10 μM) in a kinase buffer.
- The test compound is added in a dose-response manner.
- The reaction is allowed to proceed at 30°C for a defined period (e.g., 30-60 minutes).
- The reaction is stopped, and the amount of phosphorylated substrate is quantified, often using a radioactive label ([γ-32P]ATP) and scintillation counting, or a fluorescence-based method.
- The percentage of kinase activity inhibition is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

# Deubiquitinase (DUB) Activity Assay (for EN523 component)

Objective: To assess the effect of a compound on the catalytic activity of a DUB.

Workflow:





Click to download full resolution via product page

Workflow for a DUB activity assay.

#### Protocol:

- Recombinant human OTUB1 is pre-incubated with the test compound (e.g., EN523) or a vehicle control (e.g., DMSO) for a specified time (e.g., 30-60 minutes) at 37°C.
- A di-ubiquitin substrate (e.g., K48-linked) is added to initiate the reaction.
- The reaction is incubated at 37°C for various time points.
- The reaction is quenched by the addition of SDS-PAGE loading buffer.
- The cleavage of the di-ubiquitin into mono-ubiquitin is visualized by SDS-PAGE followed by Western blotting with an anti-ubiquitin antibody.

## **Proteome-Wide Off-Target Profiling (for LEB-03-145)**

Objective: To identify the protein targets and off-targets of a compound in a cellular context.

Workflow:





Click to download full resolution via product page

Workflow for proteomic off-target profiling.

### Protocol:

- Live cells are treated with a probe version of the compound of interest (e.g., containing a biotin or alkyne handle) or with the unmodified compound in a competitive manner.
- Cells are lysed, and for alkyne-tagged probes, a click chemistry reaction is performed to attach a reporter tag (e.g., biotin-azide).



- Proteins bound to the probe are enriched using affinity purification (e.g., streptavidin beads for biotinylated probes).
- The enriched proteins are digested into peptides, typically while still bound to the beads.
- The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- The mass spectrometry data is used to identify and quantify the proteins that interacted with the probe, revealing on-target and off-target engagement.

## Conclusion

**LEB-03-145** represents a novel approach to upregulate WEE1 protein levels through targeted protein stabilization. Its cross-reactivity profile is a composite of its WEE1-binding and OTUB1-recruiting moieties. The known off-target profile of the AZD1775 component, particularly its activity against PLK1, is a key consideration for interpreting experimental results. While the OTUB1 recruiter EN523 was developed using methods that favor selectivity, a comprehensive quantitative analysis of its proteome-wide interactions is needed for a complete cross-reactivity assessment. Future studies should aim to directly profile the off-targets of the intact **LEB-03-145** molecule to identify any emergent binding properties of the chimera.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual targeting of WEE1 and PLK1 by AZD1775 elicits single agent cellular anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]



- 5. Development and Characterization of a Wee1 Kinase Degrader PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | OTUB1-mediated inhibition of ubiquitination: a growing list of effectors, multiplex mechanisms, and versatile functions [frontiersin.org]
- 9. OTUB1-mediated inhibition of ubiquitination: a growing list of effectors, multiplex mechanisms, and versatile functions PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Cross-Reactivity Profile of LEB-03-145].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12402045#cross-reactivity-profile-of-leb-03-145]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com